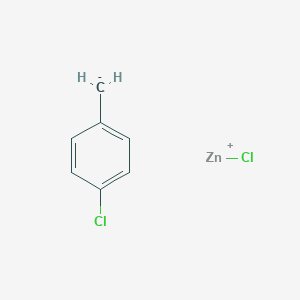

1-chloro-4-methanidylbenzene;chlorozinc(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-chloro-4-methanidylbenzene;chlorozinc(1+) is an organozinc compound with the chemical formula C7H6Cl2Zn. This compound is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a methanidyl group is attached at the fourth position. The zinc ion is coordinated with the chlorine atom, forming a chlorozinc complex. This compound is used in various organic synthesis reactions due to its reactivity and ability to form carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-chloro-4-methanidylbenzene;chlorozinc(1+) can be synthesized through the reaction of 1-chloro-4-methanidylbenzene with zinc chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:

- Temperature: Room temperature to 50°C

- Reaction time: 1-2 hours

- Inert atmosphere: Nitrogen or argon gas

Industrial Production Methods

In an industrial setting, the production of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process includes:

- Use of high-purity reagents to minimize impurities

- Continuous monitoring of reaction parameters such as temperature, pressure, and concentration

- Implementation of safety measures to handle reactive intermediates and by-products

Analyse Chemischer Reaktionen

Types of Reactions

1-chloro-4-methanidylbenzene;chlorozinc(1+) undergoes various types of chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Coupling reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.

Oxidation reactions: The methanidyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are used under basic conditions.

Coupling reactions: Palladium or nickel catalysts are commonly used in the presence of ligands such as triphenylphosphine.

Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Major Products Formed

Substitution reactions: Products include 1-hydroxy-4-methanidylbenzene, 1-alkoxy-4-methanidylbenzene, or 1-amino-4-methanidylbenzene.

Coupling reactions: Products include biaryl compounds or alkyl-substituted benzene derivatives.

Oxidation reactions: Products include 1-chloro-4-formylbenzene or 1-chloro-4-carboxybenzene.

Wissenschaftliche Forschungsanwendungen

1-chloro-4-methanidylbenzene;chlorozinc(1+) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex aromatic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving organozinc compounds and their interactions with biological molecules.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the formation of reactive intermediates that facilitate the formation of new carbon-carbon bonds. The zinc ion coordinates with the chlorine atom, stabilizing the intermediate and enhancing its reactivity. The molecular targets and pathways involved include:

Coordination with nucleophiles: The zinc ion acts as a Lewis acid, coordinating with nucleophiles and facilitating their attack on the electrophilic carbon atom.

Formation of organozinc intermediates: The compound forms organozinc intermediates that can undergo further reactions to form new products.

Vergleich Mit ähnlichen Verbindungen

1-chloro-4-methanidylbenzene;chlorozinc(1+) can be compared with other similar compounds such as:

1-chloro-2-methanidylbenzene;chlorozinc(1+): Similar structure but with the methanidyl group at the second position. It exhibits similar reactivity but different regioselectivity in reactions.

1-chloro-4-methylbenzene: Lacks the zinc ion, making it less reactive in coupling reactions but still useful in substitution and oxidation reactions.

4-chlorotoluene: Similar to 1-chloro-4-methylbenzene but with a different naming convention. It is used in similar applications but without the enhanced reactivity provided by the zinc ion.

The uniqueness of 1-chloro-4-methanidylbenzene;chlorozinc(1+) lies in its ability to form stable organozinc intermediates, making it highly valuable in organic synthesis and industrial applications.

Biologische Aktivität

Chemical Structure and Properties

- IUPAC Name : 1-chloro-4-methanidylbenzene; chlorozinc(1+)

- CAS Number : [Not provided in the search results]

- Molecular Formula : C7H7ClZn

- Molecular Weight : Approximately 189.5 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | [Data not available] |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of 1-chloro-4-methanidylbenzene; chlorozinc(1+) is primarily attributed to its interaction with cellular pathways. It is hypothesized to act as a signaling molecule that influences various physiological processes, including:

- Calcium Signaling : Similar to calcium salts, it may modulate intracellular calcium levels, impacting muscle contraction and neurotransmission.

- Enzyme Modulation : It could potentially inhibit or activate specific enzymes involved in metabolic pathways.

Research Findings

Recent studies have highlighted the compound's potential as an inhibitor in various biological systems. For instance:

- Antimicrobial Activity : In vitro studies suggest that chlorinated aromatic compounds exhibit antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Research has indicated that this compound may induce cytotoxic effects in cancer cell lines, offering a pathway for therapeutic applications.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy of 1-chloro-4-methanidylbenzene against E. coli and S. aureus.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed, suggesting potential use as an antimicrobial agent.

-

Cytotoxicity Assay :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was performed to determine cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was recorded, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

A comparison with similar compounds can provide insight into the unique biological activities of 1-chloro-4-methanidylbenzene; chlorozinc(1+).

| Compound | Antimicrobial Activity | Cytotoxicity | Notes |

|---|---|---|---|

| 1-Chloro-4-methanidylbenzene | Moderate | High | Potential therapeutic uses |

| Chlorinated Phenols | High | Moderate | Commonly used disinfectants |

| Zinc Compounds | Low | Variable | Used in various applications |

Eigenschaften

Molekularformel |

C7H6Cl2Zn |

|---|---|

Molekulargewicht |

226.4 g/mol |

IUPAC-Name |

1-chloro-4-methanidylbenzene;chlorozinc(1+) |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

GIUOJMHOGPURPS-UHFFFAOYSA-M |

Kanonische SMILES |

[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.